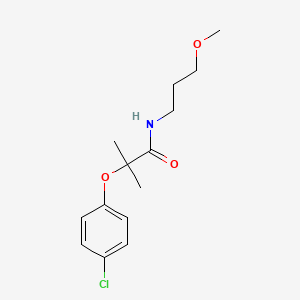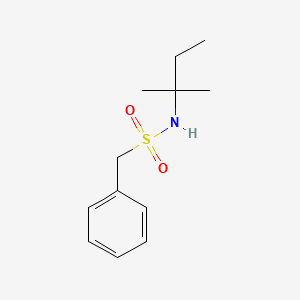![molecular formula C19H20F3NO6 B4542243 (2,3-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B4542243.png)
(2,3-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine oxalate
Vue d'ensemble
Description
Synthesis Analysis
Synthetic approaches to compounds similar to "(2,3-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine oxalate" often involve complex reactions that allow for the incorporation of specific functional groups. For instance, the synthesis of related compounds might utilize palladium-catalyzed double cross-coupling reactions followed by reduction processes to introduce trifluoromethyl groups, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes (Shimizu, Takeda, Higashi, & Hiyama, 2011). These methods underscore the complexity and precision required in synthesizing compounds with specific substituents and functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by their intricate arrangements and interactions. For example, the study of tris(2-benzimidazylmethyl)amine with aromatic acids revealed discrete dimeric molecular complexes, highlighting the role of hydrogen bonds and π-π stacking interactions in their structural assembly (Ji, Jian, Xiao, & Du, 2004). These interactions are crucial for understanding the molecular geometry and stability of such compounds.
Chemical Reactions and Properties
The chemical reactivity of "this compound" and similar molecules can be complex, involving various pathways and mechanisms. For instance, the copper-catalyzed amination of benzylamine boronate esters represents a method for forming ortho-aminobenzylamines, demonstrating the compound's participation in selective amination reactions (McGarry, Duenas, & Clark, 2015). Such reactions underscore the versatility and reactivity of the benzylamine functional group in synthetic chemistry.
Physical Properties Analysis
The physical properties of compounds like "this compound" are influenced by their molecular structure. Although specific data on this compound were not found, studies on similar compounds provide insights into their behavior. For example, the investigation into the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes revealed unique fluorescence characteristics, which are influenced by molecular conjugation and substituent effects (Shimizu et al., 2011). These properties are essential for applications in materials science and bioimaging.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2.C2H2O4/c1-22-15-9-5-7-13(16(15)23-2)11-21-10-12-6-3-4-8-14(12)17(18,19)20;3-1(4)2(5)6/h3-9,21H,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIILXZGLAYDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4542166.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4542172.png)
![N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4542180.png)
![4-(2,3-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4542189.png)

![3-{[4-(dimethylamino)benzylidene]amino}-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4542193.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4542200.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4542229.png)
![2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4542232.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542238.png)
